Methyl 5-chloro-2-hydroxy-4-methylbenzoate
Overview
Description
Methyl 5-chloro-2-hydroxy-4-methylbenzoate: is an organic compound belonging to the class of esters. It is characterized by the presence of a chlorine atom, a hydroxyl group, and a methyl group on a benzene ring, which is further esterified with methanol. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-chloro-2-hydroxy-4-methylbenzoic acid.
Esterification Reaction: The carboxylic acid group of 5-chloro-2-hydroxy-4-methylbenzoic acid is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods:
Batch Process: In an industrial setting, the esterification reaction is often conducted in a batch process, where the reactants are mixed in a reactor and heated under controlled conditions.
Purification: The resulting ester is then purified through techniques such as distillation or recrystallization to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols or aldehydes.
Substitution: The chlorine atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or cyanide ions (CN-) can be used for substitution reactions.
Major Products Formed:
Oxidation: 5-Chloro-2-hydroxy-4-methylbenzoic acid
Reduction: 5-Chloro-2-hydroxy-4-methylbenzyl alcohol
Substitution: 5-Chloro-2-hydroxy-4-methylbenzonitrile
Scientific Research Applications
Chemistry: Methyl 5-chloro-2-hydroxy-4-methylbenzoate is used as an intermediate in the synthesis of various organic compounds. Biology: It serves as a building block in the design of bioactive molecules and probes for biological studies. Medicine: The compound is explored for its potential pharmacological properties, including its use in drug discovery and development. Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 5-chloro-2-hydroxy-4-methylbenzoate exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 3-chloro-2-hydroxy-4-methylbenzoate
Methyl 2-chloro-3-hydroxy-4-methylbenzoate
Methyl 2-hydroxy-4-methylbenzoate
Properties
IUPAC Name |
methyl 5-chloro-2-hydroxy-4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTNNJDBVMWJAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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